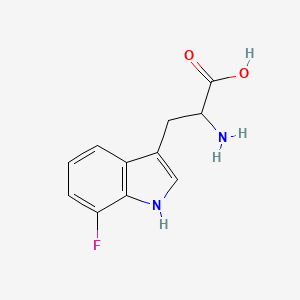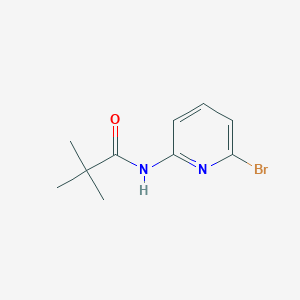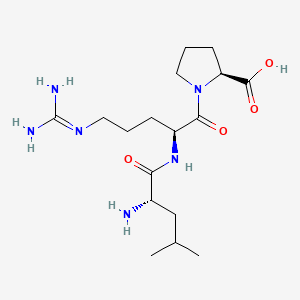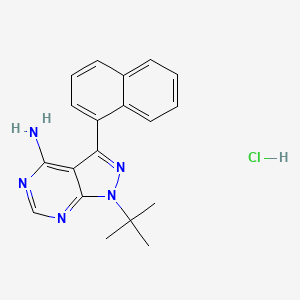
1-Naphthyl PP1 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of naphthalene derivatives is a topic of interest in several papers. For instance, the electrochemical polymerization of 1-(1-naphthyl)-2,5-di-2-thienyl-1H-pyrrole to produce a novel polymer with electrochromic and fluorescent properties is discussed . Another study reports the template-free synthesis of poly(1-naphthylamine) using ferric chloride as an oxidant, with the presence of hydrochloric acid influencing the morphology of the resulting polymer . Additionally, the polymerization of 1-(1-naphthyl)-1-propyne using Nb and Ta catalysts to produce a new polymer with high thermal stability is described .
Molecular Structure Analysis
The molecular structures of naphthalene derivatives are elucidated in several papers. For example, the crystal structure of 1-(naphthylamino)-1-(p-chlorophenylhydrazono)-2-propanone reveals inter- and intramolecular hydrogen bonding and π–π stacked aromatic layers . The structure of 1-[N-(4-chlorophenyl)]aminomethylidene-2(1H)naphthalenone is also determined, showing a non-planar molecule with an intramolecular hydrogen bond .
Chemical Reactions Analysis
Chemical reactions involving naphthalene derivatives are explored in the context of synthesis and functionalization. The kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers, is achieved using stereoselective hydrolysis . Rhodium-catalyzed oxidative coupling of 1-naphthols with alkynes to synthesize naphtho[1,8-bc]pyran derivatives is another example of a chemical reaction involving a naphthalene derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are characterized in several studies. The electrochromic behavior of the polymer synthesized from 1-(1-naphthyl)-2,5-di-2-thienyl-1H-pyrrole is described, with the polymer showing stable color changes in different redox states . The thermal stability and solubility of the polymer derived from 1-(1-naphthyl)-1-propyne are reported, with the polymer being able to form a free-standing film . The photochemical and electrochemical properties of naphthalene and perylene-containing polymers are also investigated, revealing good solubility and thermal stability .
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
1-Naphthylamine, a structural component of 1-Naphthyl PP1 hydrochloride, has been used in the synthesis of various compounds. For instance, it was involved in the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts used for ketone reduction (Facchetti et al., 2016). These catalysts have applications in organic synthesis and industrial processes.
Corrosion Inhibition
Research has shown that poly(naphthylamine-formaldehyde), derived from naphthylamine, serves as an effective corrosion inhibitor for steel in hydrochloric acid solutions (Norouzi, Yousefi, & Nami, 2016). This has implications for material science and engineering, particularly in protecting metals from corrosive environments.
Polymer Science
In polymer science, 1-naphthylamine, a key component of 1-Naphthyl PP1 hydrochloride, has been used in the synthesis and study of various polymers. For example, the effects of dopant on the nanostructured morphology of poly(1-naphthylamine) were investigated, revealing insights into the material's structure and properties (Riaz, Ahmad, & Ashraf, 2007).
Electrochemical Applications
Electropolymerization studies involving 1-naphthylamine have been conducted to understand the structure of polymer films formed in this process. These studies are significant in electrochemistry and materials science, particularly for applications in coatings and electronic devices (Huang, Li, Lin, & Yu, 1995).
Environmental Remediation
Directed evolution of enzymes for enhanced 1-naphthol synthesis, using 1-naphthylamine derivatives, has implications in environmental remediation. This includes the degradation of pollutants like chlorinated ethenes in groundwater (Canada, Iwashita, Shim, & Wood, 2002).
Mecanismo De Acción
Target of Action
1-Naphthyl PP1 hydrochloride is a selective inhibitor of the Src family of kinases . The primary targets of this compound include v-Src, c-Fyn, c-Abl, CDK2, and CAMK II . These kinases play crucial roles in various cellular processes, including cell division, signal transduction, and the regulation of gene expression .
Mode of Action
1-Naphthyl PP1 hydrochloride interacts with its targets by binding to the ATP-binding pocket of these kinases, thereby inhibiting their activity . This compound was developed to optimally inhibit v-Src-as1, a mutated form of v-Src, preferentially over the wild-type kinase .
Biochemical Pathways
The inhibition of these kinases by 1-Naphthyl PP1 hydrochloride affects various biochemical pathways. For instance, the inhibition of CDK2 can lead to cell cycle arrest, while the inhibition of CAMK II can affect calcium signaling . The exact downstream effects can vary depending on the specific cellular context.
Pharmacokinetics
It is known that this compound is cell-permeable , which suggests that it can readily cross cell membranes to reach its intracellular targets.
Result of Action
The inhibition of Src family kinases by 1-Naphthyl PP1 hydrochloride can lead to various molecular and cellular effects. For example, it can block cell proliferation by inducing G2/M arrest . The specific effects can depend on the particular kinases that are inhibited and the specific cellular context.
Safety and Hazards
1-Naphthyl PP1 hydrochloride is toxic and can be a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion or inhalation, or contact with skin or eyes, appropriate first aid measures should be taken .
Propiedades
IUPAC Name |
1-tert-butyl-3-naphthalen-1-ylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5.ClH/c1-19(2,3)24-18-15(17(20)21-11-22-18)16(23-24)14-10-6-8-12-7-4-5-9-13(12)14;/h4-11H,1-3H3,(H2,20,21,22);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLRSYUALPIALU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC4=CC=CC=C43)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthyl PP1 hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

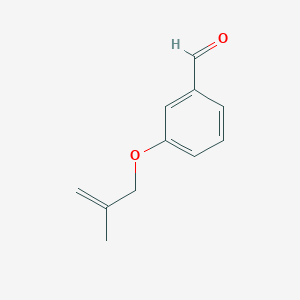
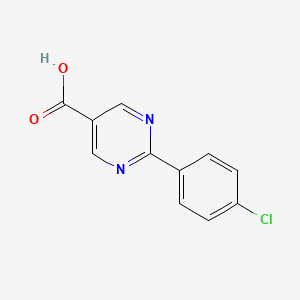
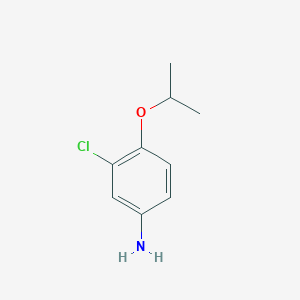
![3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1336382.png)

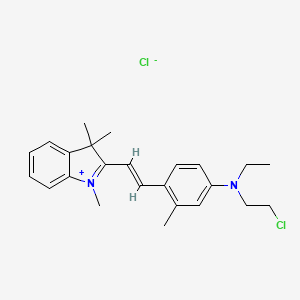

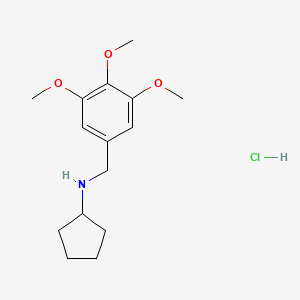
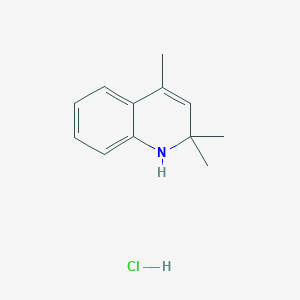
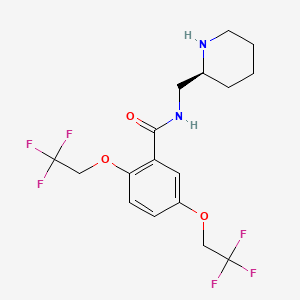
![Cobalt(2+);(Z)-2-[[(1S,2S)-2-[[(2Z)-2-[oxido-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]-1,2-diphenylethyl]iminomethyl]-3-oxo-1-(2,4,6-trimethylphenyl)but-1-en-1-olate](/img/structure/B1336397.png)
